molecular formula C25H23NO6 B10809187 N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B10809187
M. Wt: 433.5 g/mol
InChI Key: DJTRTKBBRWJJSH-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a dibenzofuran moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Coupling Reaction: The final step involves coupling the dibenzofuran derivative with a 3-(3,4,5-trimethoxyphenyl)prop-2-enamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-(2-methoxydibenzofuran-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Differing by one methoxy group, which may influence its chemical reactivity and biological activity.

    N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamine: Featuring an amine group instead of an amide, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H23NO6/c1-28-21-13-17-16-7-5-6-8-19(16)32-20(17)14-18(21)26-24(27)10-9-15-11-22(29-2)25(31-4)23(12-15)30-3/h5-14H,1-4H3,(H,26,27)

InChI Key

DJTRTKBBRWJJSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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